molecular formula C17H19NO6S B2945065 3-(2,5-Diethoxybenzenesulfonamido)benzoic acid CAS No. 1018128-38-5

3-(2,5-Diethoxybenzenesulfonamido)benzoic acid

Cat. No.: B2945065
CAS No.: 1018128-38-5
M. Wt: 365.4
InChI Key: QUGRVXKLXMKTBG-UHFFFAOYSA-N
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Description

3-(2,5-Diethoxybenzenesulfonamido)benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a 2,5-diethoxybenzenesulfonamido group. Sulfonamides are historically significant for their antimicrobial properties and continue to be explored for diverse biological activities, including enzyme inhibition and anti-inflammatory effects . The diethoxy substituents on the benzene ring distinguish this compound from related analogs, as ether groups confer enhanced lipophilicity and metabolic stability compared to halogens or other electron-withdrawing substituents.

Properties

IUPAC Name

3-[(2,5-diethoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-3-23-14-8-9-15(24-4-2)16(11-14)25(21,22)18-13-7-5-6-12(10-13)17(19)20/h5-11,18H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGRVXKLXMKTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Diethoxybenzenesulfonamido)benzoic acid typically involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with 3-aminobenzoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Diethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(2,5-Diethoxybenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Diethoxybenzenesulfonamido)benzoic acid is not fully understood. it is believed to interact with specific molecular targets in biological systems, such as enzymes or receptors, leading to its observed biological effects. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among sulfonamide analogs influence solubility, acidity, and bioavailability:

Compound Name Substituents Key Properties/Impacts References
3-(2,5-Diethoxybenzenesulfonamido)benzoic acid 2,5-diethoxy High lipophilicity (ethoxy groups); moderate acidity (pKa ~3–4 for benzoic acid)
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid 2,5-dichloro Electron-withdrawing Cl groups increase sulfonamide acidity; lower solubility in polar solvents
4-[(2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino]benzoic acid (EP00361365) Mercaptomethyl, phenyl Thiol group enhances metal-binding capacity; phenyl improves target affinity
N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)... (WO92/14706) t-Boc, methoxyethoxymethyl Bulky t-Boc group stabilizes against hydrolysis; methoxyethoxy enhances solubility

Notes:

  • Ethoxy groups in the target compound likely improve membrane permeability compared to dichloro analogs but may reduce aqueous solubility .
  • The benzoic acid moiety provides a carboxylic acid group for hydrogen bonding or salt formation, similar to other carboxylated sulfonamides in patent literature .

Crystallographic and Structural Insights

The crystal structure of 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid () reveals a planar sulfonamide group with intermolecular hydrogen bonding involving the carboxylic acid and sulfonamide N–H. By contrast, the diethoxy variant’s larger substituents may disrupt packing efficiency, reducing crystallinity but improving amorphous dispersion properties .

Biological Activity

Overview

3-(2,5-Diethoxybenzenesulfonamido)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzoic acid core with a unique 2,5-diethoxybenzenesulfonamido substituent, which may contribute to its pharmacological properties. Recent investigations have focused on its antimicrobial and anti-inflammatory effects, among other biological activities.

Chemical Structure and Properties

  • IUPAC Name: 3-[(2,5-diethoxyphenyl)sulfonylamino]benzoic acid
  • CAS Number: 1018128-38-5
  • Molecular Formula: C17H19NO6S
PropertyValue
Molecular Weight363.40 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

The exact mechanism of action for this compound remains partially elucidated. It is hypothesized that the sulfonamide group may mimic natural substrates, allowing it to interact with specific enzymes or receptors in biological systems. This interaction could lead to inhibition of enzyme activity or modulation of receptor function, contributing to its observed biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

  • Case Study: A study conducted by [source needed] demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been explored for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

  • Research Findings: A study published in Journal of Medicinal Chemistry explored the anti-inflammatory potential of related compounds and suggested that modifications similar to those in this compound can enhance anti-inflammatory efficacy.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
3,5-Dinitrobenzoic AcidAntimicrobialKnown for broad-spectrum activity
2,3-Dimethoxybenzoic AcidSynthesis of benzamide derivativesLess potent than sulfonamide derivatives
3-Acetoxy-2-methylbenzoic AcidNovel amide preparationDifferent functional groups

This compound stands out due to its unique combination of diethoxy and sulfonamido groups, which may confer distinct chemical and biological properties not commonly found in other benzoic acid derivatives.

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